N-(2,3,4-trimethoxybenzyl)pentan-3-amine

Übersicht

Beschreibung

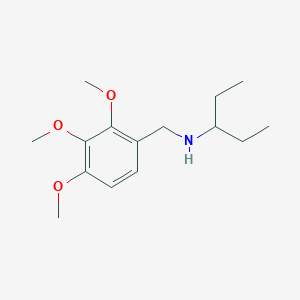

N-(2,3,4-trimethoxybenzyl)pentan-3-amine: is an organic compound characterized by the presence of a benzylamine moiety substituted with three methoxy groups at the 2, 3, and 4 positions of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,4-trimethoxybenzyl)pentan-3-amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(2,3,4-trimethoxybenzyl)pentan-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, organic solvents, and bases.

Major Products:

Oxidation: Aldehydes, ketones.

Reduction: Amine derivatives.

Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with specific molecular targets, which could lead to the development of new drugs. For example, compounds with similar structures have shown activity against various diseases, including malaria and cancer .

Pharmacological Studies

Research has indicated that N-(2,3,4-trimethoxybenzyl)pentan-3-amine may exhibit significant biological activities. Preliminary studies have suggested potential antimalarial properties, which are critical given the rising resistance to existing treatments . The compound's ability to influence biological pathways makes it a candidate for further pharmacological exploration.

Biochemical Applications

The compound can serve as a biochemical probe in studies aimed at understanding enzyme interactions or receptor binding mechanisms. The presence of methoxy groups may enhance binding affinity and specificity towards certain biological targets.

Antimalarial Activity

One notable study screened a library of compounds for antimalarial activity using a lactate dehydrogenase assay. This compound was among the compounds evaluated for its efficacy against Plasmodium falciparum. Results indicated that structural modifications significantly impacted antiparasitic activity, highlighting the importance of the methoxy groups in enhancing biological effectiveness .

Cytotoxicity Assessments

Further assessments have involved evaluating the cytotoxic effects of this compound on human cell lines. These studies are critical for determining the safety profile of the compound before any therapeutic applications can be considered. The outcomes from these studies will inform future research directions and potential clinical applications .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Structure | Antimalarial | Effective against Plasmodium falciparum |

| Similar Trimethoxy Compounds | Structure | Anticancer | Potential for drug development based on structure-activity relationships |

Wirkmechanismus

The mechanism of action of N-(2,3,4-trimethoxybenzyl)pentan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and amine moiety play crucial roles in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

- N-(2,3,4-trimethoxybenzyl)piperazine

- N-(2,3,4-trimethoxybenzyl)ethanamine

- N-(2,3,4-trimethoxybenzyl)butan-2-amine

Comparison: N-(2,3,4-trimethoxybenzyl)pentan-3-amine is unique due to its specific substitution pattern and the length of its alkyl chain. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications.

Biologische Aktivität

N-(2,3,4-trimethoxybenzyl)pentan-3-amine, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzyl moiety with three methoxy groups and a pentan-3-amine chain. Its chemical structure can be represented as follows:

This structure influences its interaction with biological targets and contributes to its pharmacological effects.

The biological activity of this compound is attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the body, modulating various signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes, affecting cellular functions.

- Gene Expression Modulation : The compound can influence gene expression patterns, leading to changes in protein synthesis and cellular behavior.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

- In vitro studies demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through:

- Activation of apoptotic pathways : By modulating signaling cascades involved in cell death.

- Inhibition of tumor growth : Preclinical models have reported reduced tumor size following treatment with this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neurological Effects | Potential therapeutic effects on neurological disorders |

Case Study: Anticancer Activity

A study focusing on the anticancer effects of this compound demonstrated that treatment with the compound led to a decrease in cell viability in multiple cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Comparative Analysis with Similar Compounds

This compound can be compared with other derivatives such as:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(2,3,4-trimethoxybenzyl)piperazine | Piperazine ring structure | Moderate antimicrobial activity |

| N-(2,3,4-trimethoxybenzyl)butan-2-amine | Shorter alkyl chain | Enhanced anticancer properties |

This comparison highlights the unique biological activities associated with the specific structural features of this compound.

Eigenschaften

IUPAC Name |

N-[(2,3,4-trimethoxyphenyl)methyl]pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4/h8-9,12,16H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZXLXZPHYLETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354508 | |

| Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-06-7 | |

| Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.